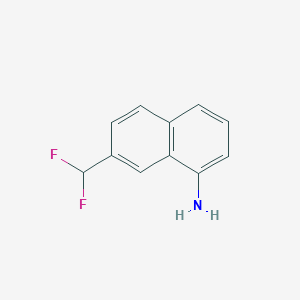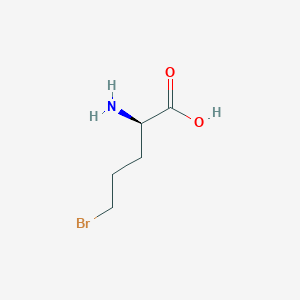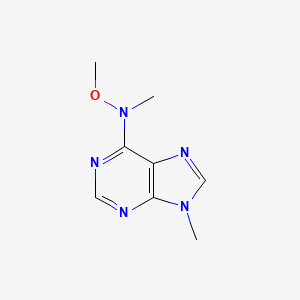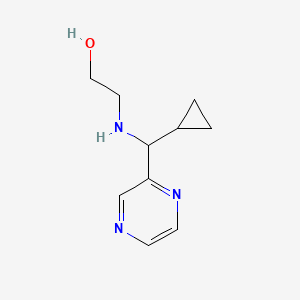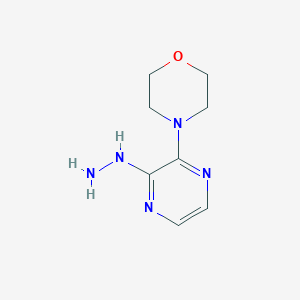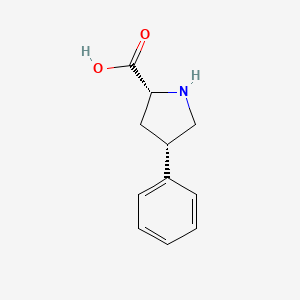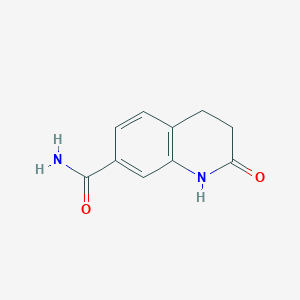
2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride is a heterocyclic organic compound that features a pyrimidine ring substituted with chloromethyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride typically involves the chloromethylation of 4,6-dimethylpyrimidine. One common method includes the reaction of 4,6-dimethylpyrimidine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-methyl-4,6-dimethylpyrimidine.
科学的研究の応用
2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays.
作用機序
2-(クロロメチル)-4,6-ジメチルピリミジン塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。医薬品化学では、炎症経路に関与する酵素または受容体を阻害することによって作用する場合があります。 クロロメチル基は、標的タンパク質と共有結合できるようにし、その活性を変調します .
6. 類似化合物の比較
類似化合物
- 2-(クロロメチル)-3,5-ジメチルピリジン塩酸塩
- 2-(クロロメチル)-4,6-ジメチルピリジン塩酸塩
- 2-(クロロメチル)-4,6-ジメチルピリミジン
独自性
2-(クロロメチル)-4,6-ジメチルピリミジン塩酸塩は、ピリミジン環上の特定の置換パターンによりユニークで、異なる化学反応性と生物活性を与えています。 類似化合物と比較して、安定性と反応性のバランスがとれており、さまざまな合成用途における汎用性の高い中間体となっています .
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride
- 2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride
- 2-(Chloromethyl)-4,6-dimethylpyrimidine
Uniqueness
2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic applications .
特性
分子式 |
C7H10Cl2N2 |
|---|---|
分子量 |
193.07 g/mol |
IUPAC名 |
2-(chloromethyl)-4,6-dimethylpyrimidine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-3-6(2)10-7(4-8)9-5;/h3H,4H2,1-2H3;1H |
InChIキー |
IYTCDXJDSCNULK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)CCl)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)
